2-(naphthalen-2-yloxymethyl)-1H-benzimidazole
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Overview
Description
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of naphthalene and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole typically involves the reaction of 2-naphthol with benzimidazole derivatives. One common method includes the use of multicomponent reactions where 2-naphthol acts as a key starting material . The reaction conditions often involve the use of catalysts such as copper or rhodium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions are likely employed to ensure efficient and environmentally friendly synthesis processes .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, typically using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydro derivatives .
Scientific Research Applications
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the inhibition of key cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Such as naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.
Benzimidazole derivatives: Including various substituted benzimidazoles with different functional groups.
Uniqueness
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole is unique due to its combined structural features of naphthalene and benzimidazole, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-2-6-14-11-15(10-9-13(14)5-1)21-12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOENYQZRXBUTBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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